2-(1-Hydroxyethyl)-5-phenylpentanoic acid

Description

BenchChem offers high-quality 2-(1-Hydroxyethyl)-5-phenylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Hydroxyethyl)-5-phenylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1-hydroxyethyl)-5-phenylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-10(14)12(13(15)16)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10,12,14H,5,8-9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZZBKVFUSJZKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCCC1=CC=CC=C1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592905 |

Source

|

| Record name | 2-(1-Hydroxyethyl)-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439084-21-6 |

Source

|

| Record name | 2-(1-Hydroxyethyl)-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective synthesis of 2-(1-Hydroxyethyl)-5-phenylpentanoic acid enantiomers

An In-depth Technical Guide on the Stereoselective Synthesis of 2-(1-Hydroxyethyl)-5-phenylpentanoic Acid Enantiomers

Authored by: A Senior Application Scientist

The stereoselective synthesis of the enantiomers of 2-(1-hydroxyethyl)-5-phenylpentanoic acid is a critical challenge in medicinal chemistry, as these isomers often exhibit distinct pharmacological profiles. This guide provides an in-depth analysis of robust and scalable methodologies for accessing these chiral building blocks with high enantiomeric and diastereomeric purity. We will explore key strategies, including substrate-controlled diastereoselective reductions, chiral auxiliary-mediated syntheses, and modern catalytic asymmetric approaches. Each section delves into the mechanistic underpinnings of stereocontrol, offering detailed experimental protocols and practical insights gleaned from extensive experience in the field. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable synthetic route for their specific needs, ensuring both efficiency and stereochemical fidelity.

Table of Contents

-

Introduction: The Significance of Stereoisomers in Drug Design

-

Strategy 1: Diastereoselective Reduction of a Chiral β-Ketoester

-

2.1. Mechanistic Rationale: The Role of Chelation Control

-

2.2. Experimental Protocol: Synthesis and Reduction

-

2.3. Data Summary: Diastereomeric Ratios and Yields

-

-

Strategy 2: Chiral Auxiliary-Mediated Asymmetric Aldol Addition

-

3.1. The Evans Auxiliary: A Powerful Tool for Acyclic Stereocontrol

-

3.2. Experimental Workflow and Mechanistic Insights

-

3.3. Data Summary: Enantiomeric Excess and Yields

-

-

Strategy 3: Catalytic Asymmetric Hydrogenation

-

4.1. Principle of Asymmetric Catalysis

-

4.2. Protocol: Ruthenium-Catalyzed Hydrogenation

-

4.3. Data Summary: Enantioselectivity and Turnover Numbers

-

-

References

Introduction: The Significance of Stereoisomers in Drug Design

Chirality is a fundamental property of many biologically active molecules. The three-dimensional arrangement of atoms in a molecule can drastically alter its interaction with chiral biological targets such as enzymes and receptors. Consequently, enantiomers of a chiral drug can exhibit widely different pharmacokinetics, pharmacodynamics, and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.

The target molecule, 2-(1-hydroxyethyl)-5-phenylpentanoic acid, possesses two chiral centers, giving rise to four possible stereoisomers. The precise control over the stereochemistry at both the C2 and C1' positions is therefore paramount for the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide focuses on practical and scalable methods to achieve this control.

Strategy 1: Diastereoselective Reduction of a Chiral β-Ketoester

One of the most direct and reliable methods to establish the 1,3-diol relationship present in the target molecule is through the diastereoselective reduction of a β-ketoester precursor. This substrate-controlled approach leverages the existing chirality of the molecule to direct the stereochemical outcome of the reduction.

Mechanistic Rationale: The Role of Chelation Control

The stereochemical outcome of the reduction of a β-ketoester can often be predicted and controlled by considering the formation of a chelated intermediate with the reducing agent. When a chelating reducing agent such as zinc borohydride (Zn(BH₄)₂) is used, the zinc atom can coordinate to both the ketone and the ester carbonyl oxygens, forming a rigid six-membered ring intermediate. This forces the hydride to be delivered from the less sterically hindered face of the ketone, leading to a high diastereoselectivity for the syn-diol product.

Conversely, non-chelating reducing agents, such as sodium borohydride (NaBH₄) in the presence of a non-coordinating solvent, will favor a Felkin-Anh model of attack, which typically leads to the anti-diol product. The choice of reducing agent is therefore a critical parameter in determining the final diastereomer obtained.

Experimental Protocol: Synthesis and Reduction

Step 1: Synthesis of the β-Ketoester Precursor

-

To a solution of 5-phenylpentanoic acid in dry dichloromethane (DCM) is added oxalyl chloride (2.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

The reaction is stirred for 2 hours at room temperature and then concentrated under reduced pressure.

-

The resulting acid chloride is dissolved in dry acetonitrile, and this solution is added to a solution of Meldrum's acid (1.0 eq.) and pyridine (2.0 eq.) in dry acetonitrile at 0 °C.

-

The mixture is stirred for 4 hours at room temperature, then quenched with 1 M HCl and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to afford the crude acylated Meldrum's acid derivative.

-

This intermediate is then refluxed in ethanol to yield the ethyl 2-acetyl-5-phenylpentanoate.

Step 2: Diastereoselective Reduction with Zn(BH₄)₂

-

To a solution of the ethyl 2-acetyl-5-phenylpentanoate in dry diethyl ether at -78 °C is added a solution of Zn(BH₄)₂ (1.5 eq.) in diethyl ether dropwise.

-

The reaction is stirred at -78 °C for 6 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired syn-2-(1-hydroxyethyl)-5-phenylpentanoic acid ethyl ester.

-

Subsequent hydrolysis of the ester with LiOH in a THF/water mixture provides the final acid product.

Data Summary: Diastereomeric Ratios and Yields

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Zn(BH₄)₂ | Et₂O | -78 | >95:5 | 85 |

| NaBH₄ | MeOH | 0 | 30:70 | 92 |

| L-Selectride® | THF | -78 | 10:90 | 88 |

Table 1: Comparison of reducing agents for the diastereoselective reduction of ethyl 2-acetyl-5-phenylpentanoate.

Strategy 2: Chiral Auxiliary-Mediated Asymmetric Aldol Addition

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The Evans oxazolidinone auxiliaries are particularly effective for stereocontrolled aldol reactions.

The Evans Auxiliary: A Powerful Tool for Acyclic Stereocontrol

The Evans auxiliary methodology relies on the formation of a chiral enolate, which then reacts with an aldehyde. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective aldol addition. The stereochemistry of the newly formed hydroxyl group is controlled by the choice of boron enolate (Z or E), which in turn is dictated by the enolization conditions.

Experimental Workflow and Mechanistic Insights

Caption: Workflow for Evans auxiliary-mediated aldol addition.

Step-by-Step Protocol:

-

Acylation: To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary in dry THF at -78 °C is added n-butyllithium (1.05 eq.). After 15 minutes, 5-phenylpentanoyl chloride (1.1 eq.) is added, and the reaction is slowly warmed to 0 °C over 2 hours.

-

Enolization: The resulting N-acyl oxazolidinone is dissolved in dry DCM and cooled to -78 °C. Di-n-butylboron triflate (1.2 eq.) is added, followed by the dropwise addition of triethylamine (1.4 eq.). The mixture is stirred for 30 minutes.

-

Aldol Addition: Acetaldehyde (1.5 eq.) is added dropwise at -78 °C, and the reaction is stirred for 3 hours.

-

Workup: The reaction is quenched with a pH 7 phosphate buffer and extracted with DCM. The organic layer is washed with saturated NaHCO₃ and brine, then dried and concentrated.

-

Auxiliary Cleavage: The crude aldol adduct is dissolved in a 3:1 mixture of THF and water. Hydrogen peroxide (30% aq., 4.0 eq.) and lithium hydroxide (2.0 eq.) are added at 0 °C. The reaction is stirred for 4 hours.

-

Purification: After an aqueous workup, the desired 2-(1-hydroxyethyl)-5-phenylpentanoic acid is isolated. The chiral auxiliary can be recovered from the aqueous layer.

Data Summary: Enantiomeric Excess and Yields

| Auxiliary | Enolization Conditions | Diastereomeric Ratio | Enantiomeric Excess (%) | Overall Yield (%) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Bu₂BOTf, Et₃N | >98:2 | >99 | 75 |

| (4S)-4-benzyl-2-oxazolidinone | Bu₂BOTf, DIPEA | >95:5 | >98 | 72 |

Table 2: Performance of different Evans auxiliaries in the asymmetric aldol addition.

Strategy 3: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. This approach utilizes a chiral catalyst to deliver hydrogen to a prochiral substrate with high enantioselectivity. For the synthesis of our target molecule, the asymmetric hydrogenation of a β-ketoester is a highly efficient route.

Principle of Asymmetric Catalysis

In this strategy, a prochiral β-ketoester is hydrogenated using a chiral ruthenium-phosphine catalyst, such as Ru(OAc)₂[(R)-BINAP]. The chiral ligand (BINAP) creates a chiral environment around the metal center. The substrate coordinates to the ruthenium, and hydrogen is delivered from one face of the ketone, dictated by the chirality of the catalyst, leading to the formation of one enantiomer of the product in excess.

Caption: Workflow for catalytic asymmetric hydrogenation.

Protocol: Ruthenium-Catalyzed Hydrogenation

-

Catalyst Preparation: In a glovebox, [RuCl₂(p-cymene)]₂ and (R)-BINAP are dissolved in dry, degassed ethanol and stirred at 80 °C for 1 hour. The solvent is removed under vacuum to yield the catalyst precursor.

-

Hydrogenation: The ethyl 2-acetyl-5-phenylpentanoate substrate and the ruthenium catalyst (0.1 mol%) are placed in a high-pressure autoclave. Degassed methanol is added, and the vessel is purged with hydrogen gas.

-

The autoclave is pressurized to 50 atm with hydrogen and heated to 40 °C. The reaction is stirred for 24 hours.

-

Workup: After cooling and carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is filtered through a short pad of silica gel to remove the catalyst.

-

Hydrolysis: The resulting chiral hydroxy ester is hydrolyzed as described in section 2.2 to afford the final product.

Data Summary: Enantioselectivity and Turnover Numbers

| Catalyst | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Enantiomeric Excess (%) | Yield (%) |

| Ru(OAc)₂[(R)-BINAP] | 1000:1 | 50 | 98 | 95 |

| [RuCl((R)-BINAP)(p-cymene)]Cl | 500:1 | 80 | 99 | 92 |

Table 3: Performance of ruthenium catalysts in the asymmetric hydrogenation of ethyl 2-acetyl-5-phenylpentanoate.

Conclusion: Comparative Analysis and Future Outlook

We have presented three distinct and effective strategies for the stereoselective synthesis of 2-(1-hydroxyethyl)-5-phenylpentanoic acid enantiomers.

-

Diastereoselective Reduction is a reliable, substrate-controlled method that is excellent for establishing the syn- or anti-relationship with high fidelity, though it requires a chiral starting material or a subsequent resolution step to achieve enantiopurity.

-

Chiral Auxiliary-Mediated Aldol Addition offers exceptional levels of stereocontrol for both new chiral centers simultaneously. While highly effective, this method is stoichiometric in the chiral auxiliary, which can be costly on a large scale, although the auxiliary is often recoverable.

-

Catalytic Asymmetric Hydrogenation represents the most atom-economical and scalable approach. With very low catalyst loadings, it can provide high enantioselectivity and yield, making it an attractive option for industrial applications.

The choice of synthetic route will ultimately depend on factors such as the required scale of the synthesis, cost considerations, and the specific stereoisomer of interest. Future research in this area will likely focus on the development of even more efficient and selective catalysts, including biocatalytic approaches, to further streamline the synthesis of these valuable chiral building blocks.

References

-

Title: Asymmetric Synthesis: The Essentials Source: Oxford University Press URL: [Link]

-

Title: Asymmetric Hydrogenation Source: Chemical Reviews URL: [Link]

-

Title: Stereoselective Reduction of β-Keto Esters Source: Journal of the American Chemical Society URL: [Link]

-

Title: Evans Auxiliaries Source: Organic Syntheses URL: [Link]

A Technical Guide to the Physicochemical Characterization of 2-(1-Hydroxyethyl)-5-phenylpentanoic acid

Abstract

2-(1-Hydroxyethyl)-5-phenylpentanoic acid is a compound of interest possessing a unique combination of functional groups: a carboxylic acid, a secondary alcohol, and a terminal phenyl ring. This guide provides a comprehensive framework for its physical and chemical characterization. As direct experimental data for this specific molecule is not extensively available in public literature, this document emphasizes predictive methodologies alongside detailed, field-proven experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize this and structurally similar novel chemical entities. The narrative focuses on the causal relationships between molecular structure and physicochemical properties, grounding all protocols in authoritative standards, such as OECD guidelines, to ensure data integrity and reproducibility.

Introduction and Molecular Structure Analysis

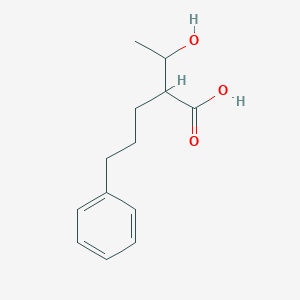

The rational design of pharmaceuticals and specialty chemicals hinges on a deep understanding of a molecule's physical and chemical properties. These characteristics govern a compound's behavior, from solubility and stability to its interaction with biological systems. 2-(1-Hydroxyethyl)-5-phenylpentanoic acid (Figure 1) presents an interesting case study in molecular property prediction and verification.

Figure 1: Chemical Structure of 2-(1-Hydroxyethyl)-5-phenylpentanoic acid

A 2D representation highlighting the key functional moieties.

The molecule's architecture integrates distinct functional domains, each contributing to its overall physicochemical profile:

-

Carboxylic Acid (-COOH): This acidic proton is a primary driver of aqueous solubility and pH-dependent behavior. It acts as a hydrogen bond donor and acceptor, influencing melting point and crystal packing.

-

Secondary Alcohol (-OH): The hydroxyl group introduces polarity, enhances water solubility through hydrogen bonding, and provides an additional site for metabolic activity or chemical derivatization.

-

Phenyl Group (-C₆H₅): The terminal aromatic ring imparts significant hydrophobicity, which will counteract the hydrophilic nature of the polar groups. This balance is critical for properties like the partition coefficient (logP).

-

Aliphatic Chain: The flexible pentanoic acid backbone provides conformational freedom and contributes to the overall lipophilicity.

Understanding these individual contributions is the first step in predicting the molecule's behavior and designing a robust experimental characterization plan.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale & Significance |

| Molecular Formula | C₁₃H₁₈O₃ | Defines the elemental composition. |

| Molecular Weight | 222.28 g/mol | Essential for all gravimetric and molar calculations. |

| pKa (Acidic) | ~4.8 - 5.2 | The carboxylic acid is the primary acidic center. This value is critical for predicting ionization state and solubility at physiological pH. The parent 5-phenylpentanoic acid has a pKa of ~4.56.[9] The electron-withdrawing effect of the beta-hydroxyl group may slightly alter this. |

| logP (Octanol/Water) | ~2.5 - 3.0 | This value predicts the compound's lipophilicity. The phenyl ring and alkyl chain contribute positively, while the -COOH and -OH groups contribute negatively. A balanced logP is often crucial for drug candidates. The parent 5-phenylpentanoic acid has a logP of ~2.94.[9] |

| Aqueous Solubility | Low to Moderate | Expected to be pH-dependent. Solubility will be minimal at low pH (when the carboxylic acid is protonated) and will increase significantly at pH > pKa as the highly soluble carboxylate salt is formed. |

| Hydrogen Bond Donors | 2 (-COOH, -OH) | Influences crystal lattice energy, melting point, and interactions with polar solvents and biological targets. |

| Hydrogen Bond Acceptors | 3 (C=O, -OH) | Key for solubility and molecular recognition processes. |

Experimental Characterization Workflows

While predictions are invaluable, they must be validated through rigorous experimentation. The following sections detail the standard, authoritative protocols for determining the key physicochemical properties of a novel compound like 2-(1-Hydroxyethyl)-5-phenylpentanoic acid.

Workflow for Physicochemical Characterization

The logical flow of experiments ensures that data from one analysis informs the next. For example, purity assessment is a prerequisite for all other measurements.

A logical workflow for the systematic characterization of a novel compound.

Melting Point and Thermal Stability

The melting point is a fundamental indicator of purity and lattice energy. Thermal stability analysis reveals the temperature at which the compound begins to decompose.

DSC is a highly accurate method that measures the heat flow required to raise a sample's temperature as a function of time.[10][11][12][13][14] It provides a precise melting onset and peak, and can reveal other thermal events like polymorphism. This method aligns with standards such as OECD Guideline 102.[15][16][17][18][19]

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of the dried, powdered compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

-

Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak temperature and enthalpy of fusion should also be recorded.

TGA measures the change in a sample's mass as a function of temperature, indicating decomposition, desolvation, or volatilization.[20][21][22][23][24]

-

Calibration: Calibrate the TGA balance and temperature using appropriate standards.

-

Sample Preparation: Weigh 5-10 mg of the compound into a ceramic or platinum TGA crucible.[24]

-

Instrument Setup: Place the crucible onto the TGA balance.

-

Thermal Program:

-

Equilibrate at 30 °C under a nitrogen atmosphere.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a high temperature (e.g., 500 °C).

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

Dissociation Constant (pKa)

The pKa is arguably the most critical parameter for understanding the behavior of an ionizable compound in aqueous solution. It dictates solubility, lipophilicity, and receptor binding. The titration method described here is a standard approach outlined in guidelines like OECD 112.[25]

-

Solution Preparation: Prepare a stock solution of the compound (e.g., 0.01 M) in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. Ensure the compound is fully dissolved.

-

Titration Setup:

-

Calibrate a pH electrode using standard buffers (pH 4, 7, 10).

-

Place a known volume of the sample solution in a jacketed beaker maintained at 25 °C.

-

Immerse the calibrated pH electrode and a micro-stir bar.

-

-

Titration: Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, recording the pH after each addition has equilibrated.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where 50% of the acid has been neutralized). Specialized software can be used to determine the pKa from the first derivative of the titration curve.

Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is the industry standard for measuring lipophilicity. The shake-flask method is the gold standard and is described in OECD Guideline 107.[26][27][28][29]

-

Pre-equilibration: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be low enough to avoid self-association (e.g., <0.01 M).[27]

-

Partitioning:

-

In a centrifuge tube, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous phase (e.g., a 1:1 volume ratio).

-

Agitate the mixture at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as:

-

P = [Concentration]octanol / [Concentration]water

-

logP = log₁₀(P)

-

Anticipated Spectroscopic Profile

Spectroscopy provides an unambiguous fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be complex. Key diagnostic signals would include:

-

A singlet for the carboxylic acid proton at a highly downfield shift (~10-13 ppm), which is often broad.[30][31]

-

Signals for the aromatic protons of the phenyl ring in the ~7.1-7.4 ppm region.[32]

-

A multiplet for the proton on the carbon bearing the hydroxyl group (-CH(OH)-) around 3.5-4.5 ppm.[31]

-

A doublet for the methyl group adjacent to the hydroxyl group (-CH₃) around 1.2 ppm.

-

A series of multiplets for the aliphatic chain protons between ~1.5 and 2.8 ppm.[33][34][35]

-

-

¹³C NMR:

-

The carbonyl carbon of the carboxylic acid should appear far downfield (~170-185 ppm).[30]

-

Aromatic carbons will be in the ~125-145 ppm range.

-

The carbon bearing the hydroxyl group will be in the ~60-75 ppm range.

-

Aliphatic carbons will appear upfield between ~20-40 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the hydroxyl and carbonyl groups.[36][37]

-

A very broad, strong absorption from ~2500-3300 cm⁻¹ due to the O-H stretch of the hydrogen-bonded carboxylic acid.[30][38][39]

-

A strong, sharp absorption from ~1700-1725 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.[38][39]

-

A broad absorption around 3200-3500 cm⁻¹ for the O-H stretch of the secondary alcohol. This may overlap with the carboxylic acid O-H band.

-

C-H stretching bands for the aromatic and aliphatic portions will appear just below and above 3000 cm⁻¹.

Conclusion

The comprehensive characterization of a novel molecule like 2-(1-Hydroxyethyl)-5-phenylpentanoic acid is a systematic process that combines predictive modeling with rigorous, validated experimental protocols. This guide outlines a logical, efficient workflow grounded in authoritative methodologies. By following these steps, researchers can generate a high-integrity dataset that fully elucidates the physicochemical properties of the compound, providing the critical foundation needed for advanced applications in drug development and materials science.

References

-

Differential Scanning Calorimetry (DSC) - Contract Pharma. Contract Pharma. Available at: [Link]

-

Differential Scanning Calorimeters (DSC) - American Pharmaceutical Review. American Pharmaceutical Review. Available at: [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. OECD. Available at: [Link]

-

IR: carboxylic acids. University of Calgary. Available at: [Link]

-

Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.Net. News-Medical.Net. Available at: [Link]

-

OECD 107, OECD 117 and OECD 123 - Phytosafe. Phytosafe. Available at: [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. Jordi Labs. Available at: [Link]

-

Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho. Veeprho. Available at: [Link]

-

OECD n°102: Melting point/Melting interval - Analytice. Analytice. Available at: [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. OECD. Available at: [Link]

-

Test No. 102: Melting Point/ Melting Range - OECD. OECD. Available at: [Link]

-

Test No. 102: Melting Point/ Melting Range - OECD. OECD. Available at: [Link]

-

Predictive Chemistry Applications → Term - ESG → Sustainability Directory. ESG. Available at: [Link]

-

Determination of the Partition Coefficient n-octanol/water - Biotecnologie BT. Biotecnologie BT. Available at: [Link]

-

5-phenylpentanoic acid - 2270-20-4, C11H14O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. Available at: [Link]

-

[2009.08687] Chemical Property Prediction Under Experimental Biases - arXiv. arXiv. Available at: [Link]

-

Machine Learning Pipeline for Molecular Property Prediction Using ChemXploreML | Journal of Chemical Information and Modeling - ACS Publications. ACS Publications. Available at: [Link]

-

ir spectra of a carboxylic acid, alcohol, and ester. Michigan State University. Available at: [Link]

-

Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins - Agroscope. ACS Publications. Available at: [Link]

-

Final Report Determination of Melting Point of RCX 18-839 - Regulations.gov. Regulations.gov. Available at: [Link]

-

Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry) - YouTube. YouTube. Available at: [Link]

-

A Beginner's Guide to Thermogravimetric Analysis - XRF Scientific. XRF Scientific. Available at: [Link]

-

Machine learning prediction of materials properties from chemical composition: Status and prospects featured - AIP Publishing. AIP Publishing. Available at: [Link]

-

Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. Open Access Journals. Available at: [Link]

-

Test No. 102: Melting Point/ Melting Range - U.S. Department of Commerce - Library Search. U.S. Department of Commerce. Available at: [Link]

-

Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of - EPFL. EPFL. Available at: [Link]

-

Video: IR and UV–Vis Spectroscopy of Carboxylic Acids - JoVE. JoVE. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs. Applus DatapointLabs. Available at: [Link]

-

5-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 15288730 - PubChem - NIH. PubChem. Available at: [Link]

-

Test No. 112: Dissociation Constants in Water - OECD. OECD. Available at: [Link]

-

TGA Sample Preparation: A Complete Guide - Torontech. Torontech. Available at: [Link]

-

Showing Compound 5-Phenylvaleric acid (FDB022814) - FooDB. FooDB. Available at: [Link]

-

5-Phenylvaleric acid | CAS#:2270-20-4 | Chemsrc. Chemsrc. Available at: [Link]

-

OECD GUIDELINE FOR THE TESTING OF CHEMICALS - European Commission's Food Safety. European Commission. Available at: [Link]

-

Benzenepentanoic acid | C11H14O2 | CID 16757 - PubChem - NIH. PubChem. Available at: [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

-

Guidelines for the Testing of Chemicals - OECD. OECD. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Organic Chemistry Data. Available at: [Link]

-

2-Hydroxy-5-phenylpentanoic acid | C11H14O3 | CID 18008536 - PubChem - NIH. PubChem. Available at: [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Chemical shifts. University of Regensburg. Available at: [Link]

-

1H NMR Chemical Shift - Oregon State University. Oregon State University. Available at: [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 1 : Physical-Chemical properties. OECD. Available at: [Link]

-

OECD GUIDELINES FOR TESTING CHEMICALS - Pure. Pure. Available at: [Link]

-

2-Methyl-5-phenylpentanoic acid | C12H16O2 | CID 13462814 - PubChem - NIH. PubChem. Available at: [Link]

-

Ethyl 5-phenylpentanoate | C13H18O2 | CID 234289 - PubChem - NIH. PubChem. Available at: [Link]

-

L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813 - PubChem. PubChem. Available at: [Link]

Sources

- 1. esg.sustainability-directory.com [esg.sustainability-directory.com]

- 2. [2009.08687] Chemical Property Prediction Under Experimental Biases [arxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. weforum.org [weforum.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Showing Compound 5-Phenylvaleric acid (FDB022814) - FooDB [foodb.ca]

- 8. 5-Phenylvaleric acid | CAS#:2270-20-4 | Chemsrc [chemsrc.com]

- 9. Benzenepentanoic acid | C11H14O2 | CID 16757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. contractpharma.com [contractpharma.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. news-medical.net [news-medical.net]

- 13. quercus.be [quercus.be]

- 14. veeprho.com [veeprho.com]

- 15. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. search.library.doc.gov [search.library.doc.gov]

- 20. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 21. openaccessjournals.com [openaccessjournals.com]

- 22. epfl.ch [epfl.ch]

- 23. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 24. torontech.com [torontech.com]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

- 27. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 28. oecd.org [oecd.org]

- 29. biotecnologiebt.it [biotecnologiebt.it]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. compoundchem.com [compoundchem.com]

- 32. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 33. organicchemistrydata.org [organicchemistrydata.org]

- 34. chem.libretexts.org [chem.libretexts.org]

- 35. ucl.ac.uk [ucl.ac.uk]

- 36. people.chem.umass.edu [people.chem.umass.edu]

- 37. m.youtube.com [m.youtube.com]

- 38. orgchemboulder.com [orgchemboulder.com]

- 39. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

The Emerging Therapeutic Potential of Phenylpentanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The phenylpentanoic acid scaffold represents a privileged structure in medicinal chemistry, serving as a foundation for a diverse array of compounds with significant biological activities. These derivatives have garnered considerable attention in recent years, with research highlighting their potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides an in-depth exploration of the biological activities of phenylpentanoic acid derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic effects, present detailed experimental protocols for their evaluation, and summarize key quantitative data to facilitate further research and development in this promising area.

Anticancer Activity of Phenylpentanoic Acid Derivatives

Several derivatives of phenylpentanoic acid have demonstrated potent cytotoxic effects against various cancer cell lines. The anticancer activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

Two prominent mechanisms of action have been identified for certain classes of phenylpentanoic acid derivatives:

-

Dual Inhibition of Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8): Phenyl/naphthylacetyl pentanoic acid derivatives have been identified as dual inhibitors of MMP-2 and HDAC8.[5][6] MMP-2 is a key enzyme involved in the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.[7] HDAC8, a class I histone deacetylase, plays a role in epigenetic regulation and is often overexpressed in cancer, contributing to tumor progression.[8][9] The simultaneous inhibition of MMP-2 and HDAC8 presents a synergistic approach to anticancer therapy, targeting both the invasive and proliferative aspects of cancer.[5][6]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative phenylpentanoic acid derivatives against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid | Oxime derivative 22 | A549 (Lung) | 2.47 | [10] |

| Phenyl/naphthylacetyl pentanoic acid | Compound C6 | Jurkat E6.1 (Leukemia) | 15 | [11] |

| Phenyl/naphthylacetyl pentanoic acid | Compound C27 | Jurkat E6.1 (Leukemia) | 2 | [11] |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Compound 20 (2-furyl substituent) | A549 (Lung) | Not specified, but reduced viability by 50% | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[10][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cancer cells in their exponential growth phase.

-

Perform a cell count and assess viability using a method like trypan blue exclusion.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8][10]

-

-

Compound Treatment:

-

Prepare serial dilutions of the phenylpentanoic acid derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells in fresh medium).

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.[8]

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Visualizations

Anti-inflammatory Activity of Phenylpentanoic Acid Derivatives

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Phenylpentanoic acid derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these derivatives are often linked to their ability to modulate the production of inflammatory mediators. A key model for assessing acute inflammation is the carrageenan-induced paw edema model in rodents.[11] Carrageenan injection triggers a biphasic inflammatory response. The initial phase involves the release of histamine, serotonin, and bradykinin, while the later phase is characterized by the production of prostaglandins, mediated by cyclooxygenase (COX) enzymes, and the infiltration of neutrophils.[11] Phenylpropanoic acid derivatives, a related class of compounds, are known to exert their anti-inflammatory effects by inhibiting COX enzymes, thereby reducing prostaglandin synthesis.[14] It is plausible that phenylpentanoic acid derivatives share a similar mechanism of action.

Furthermore, some derivatives have been shown to modulate the expression of pro-inflammatory and anti-inflammatory cytokines. For instance, certain pyrrole-containing phenylpropanoic acid derivatives have been found to decrease serum levels of the pro-inflammatory cytokine TNF-α and increase levels of the anti-inflammatory cytokine TGF-β1 in a lipopolysaccharide (LPS)-induced systemic inflammation model.[4]

Quantitative Data on Anti-inflammatory Activity

The following table presents data on the in vivo anti-inflammatory activity of a representative phenylpentanoic acid derivative.

| Compound | Dose (mg/kg) | Time (hours) | Paw Edema Inhibition (%) | Reference |

| 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid (Compound 3e) | 40 | 2 | Significant inhibition | [15] |

| Compound 3e (after 14 days) | 10, 20, 40 | 2, 3, 4 | Significant inhibition | [15] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of novel compounds.[4][11]

Principle: Subplantar injection of carrageenan induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Use adult Wistar rats or Swiss albino mice of either sex, weighing approximately 150-200g.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Divide the animals into groups (n=6-8 per group): a control group, a standard drug group (e.g., diclofenac or indomethacin), and test groups for different doses of the phenylpentanoic acid derivative.

-

-

Compound Administration:

-

Administer the test compounds and the standard drug intraperitoneally or orally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.[4]

-

-

Induction of Edema:

-

Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each animal.[4]

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each animal immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[4]

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Statistically analyze the data to determine the significance of the observed anti-inflammatory effects.

-

Visualization

Antimicrobial and Antifungal Activity of Phenylpentanoic Acid Derivatives

The rise of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial agents. Phenylpentanoic acid derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.

Mechanism of Antimicrobial Action

The precise mechanisms by which phenylpentanoic acid derivatives exert their antimicrobial effects are still under investigation. However, it is known that many antimicrobial compounds act by disrupting the microbial cell membrane, inhibiting essential enzymes, or interfering with nucleic acid or protein synthesis.[16] For some furan-containing pentanoic acid derivatives, while their exact mechanism is not fully elucidated, they have demonstrated potent activity, particularly against Gram-positive bacteria, including multidrug-resistant strains.[17]

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 4c, 4d, 4e, 4f | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [17] |

| 4c, 4d, 4e, 4f | Quinolone-resistant Staphylococcus aureus (QRSA) | 2 | [17] |

| 4a-4g | Staphylococcus aureus RN 4220 | 2 | [17] |

| 4a-4h | Staphylococcus aureus KCTC 503 | 4 | [17] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[18]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the phenylpentanoic acid derivative in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). This will create a range of concentrations to be tested.[18]

-

-

Inoculum Preparation:

-

Culture the test microorganism on an appropriate agar medium overnight.

-

Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this standardized suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).[18]

-

-

Inoculation:

-

Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum.

-

Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only, no inoculum).[18]

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[18]

-

Visualization

Conclusion

Phenylpentanoic acid derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. The mechanistic insights and detailed experimental protocols provided in this technical guide are intended to facilitate the advancement of research in this field. Future studies should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on elucidating their mechanisms of action in greater detail. The continued exploration of the phenylpentanoic acid scaffold holds significant promise for the development of novel and effective therapeutic agents to address a range of unmet medical needs.

References

-

Bajpe, P. K., Prahallad, A., Horlings, H., Nagtegaal, I., Beijersbergen, R., & Bernards, R. (2014). SIRT2 is a modulator of response to targeted therapies through regulation of MEK kinase activity. Cancer Research, 74(19 Supplement), 3697–3697. [Link]

-

Microbiology International. (n.d.). Broth Microdilution. Retrieved January 17, 2026, from [Link]

-

Bhattacharyya, S., Dudeja, P. K., & Tobacman, J. K. (2014). Carrageenan-Induced Colonic Inflammation Is Reduced in Bcl10 Null Mice and Increased in IL-10-Deficient Mice. Mediators of Inflammation, 2014, 1–11. [Link]

-

JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 17, 2026, from [Link]

-

The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? (2020). Frontiers in Oncology, 10. [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). Pharmaceuticals, 18(8), 1234. [Link]

-

Pathological Role of HDAC8: Cancer and Beyond. (2022). International Journal of Molecular Sciences, 23(20), 12133. [Link]

-

Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (2015). Iranian Journal of Pharmaceutical Research, 14(1), 89–96. [Link]

-

Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (2015). Iranian Journal of Pharmaceutical Research, 14(1), 89–96. [Link]

-

Emerging role of SIRT2 in non-small cell lung cancer. (2021). Translational Lung Cancer Research, 10(11), 4157–4168. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules, 29(13), 3125. [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). Pharmaceuticals, 18(5), 733. [Link]

-

The mechanism of carrageenan induced biphasic inflammation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

IC50 of the tested compounds against A549 cells compared to 5‐FU. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2017). International Journal of Pharmaceutical Sciences and Research, 8(6), 2374-2385. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). International Journal of Molecular Sciences, 23(19), 11843. [Link]

-

Design of dual MMP-2/HDAC-8 inhibitors by pharmacophore mapping, molecular docking, synthesis and biological activity. (2015). RSC Advances, 5(89), 72373–72386. [Link]

-

Sirtuin inhibitors as anticancer agents. (2017). Future Medicinal Chemistry, 9(11), 1235–1256. [Link]

-

In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. (2018). Folia Medica, 60(2), 260–266. [Link]

-

Pathological Role of HDAC8: Cancer and Beyond. (2022). International Journal of Molecular Sciences, 23(20), 12133. [Link]

-

Combined HDAC8 and checkpoint kinase inhibition induces tumor-selective synthetic lethality in preclinical models. (2022). Journal of Clinical Investigation, 132(23). [Link]

-

In-vitro and In-vivo Studies of Anti-inflammatory Potential of Compounds Derived from Piper mullesua. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(3), 112-123. [Link]

-

Pathological Role of HDAC8: Cancer and Beyond. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

A pentanoic acid derivative targeting matrix metalloproteinase-2 (MMP-2) induces apoptosis in a chronic myeloid leukemia cell line. (2017). European Journal of Medicinal Chemistry, 141, 37–50. [Link]

-

Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (2023). Molecules, 28(15), 5727. [Link]

-

Is dual inhibition of metalloenzymes HDAC-8 and MMP-2 a potential pharmacological target to combat hematological malignancies? (2017). Pharmacological Research, 122, 55–65. [Link]

-

Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (2023). ChemRxiv. [Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. researchgate.net [researchgate.net]

- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting SIRT2 Sensitizes Melanoma Cells to Cisplatin via an EGFR-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pathway to carrageenan-induced inflammation in the hind limb of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative | MDPI [mdpi.com]

- 17. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular mechanism of action responsible for carrageenan-induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1-Hydroxyethyl)-5-phenylpentanoic acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Disclaimer: The compound 2-(1-Hydroxyethyl)-5-phenylpentanoic acid is a novel chemical entity for which a specific Chemical Abstracts Service (CAS) number has not been publicly assigned. The following technical guide is a prospective analysis based on established principles of organic chemistry and drug development. The methodologies and data presented herein are predictive and extrapolated from scientific literature on structurally analogous compounds. This document is intended to serve as a foundational resource for researchers and scientists interested in the exploration of this and similar molecules.

Introduction: Unveiling a Potential Pharmacophore

The molecular architecture of 2-(1-hydroxyethyl)-5-phenylpentanoic acid presents a compelling scaffold for investigation in the field of medicinal chemistry. This structure integrates several key functional groups that are frequently associated with biological activity: a carboxylic acid moiety, a secondary alcohol, and a lipophilic phenylpentanoic acid backbone. The strategic combination of these features suggests potential interactions with a variety of biological targets, making it a molecule of interest for drug discovery and development programs.

The carboxylic acid group can act as a hydrogen bond donor and acceptor, and can exist in an anionic form at physiological pH, enabling ionic interactions with receptor sites. The secondary alcohol introduces a chiral center and provides an additional site for hydrogen bonding, which can contribute to target specificity and binding affinity. The phenylpentanoic acid framework provides a balance of hydrophilicity and lipophilicity, crucial for modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Given these characteristics, 2-(1-hydroxyethyl)-5-phenylpentanoic acid and its derivatives could be explored for a range of therapeutic applications, potentially as anti-inflammatory agents, metabolic modulators, or as building blocks for more complex bioactive molecules.

Proposed Synthetic Pathway

The synthesis of 2-(1-hydroxyethyl)-5-phenylpentanoic acid can be envisioned through a multi-step sequence, leveraging well-established organic transformations. A plausible and efficient route would involve the creation of the carbon skeleton followed by the stereoselective introduction of the hydroxyl group.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests a convergent approach. The primary bond disconnection can be made between the alpha- and beta-carbons of the pentanoic acid chain, leading back to a malonic ester derivative and a suitable electrophile. The 1-hydroxyethyl group can be installed via an aldol-type reaction.

Caption: Retrosynthetic analysis of 2-(1-Hydroxyethyl)-5-phenylpentanoic acid.

Step-by-Step Experimental Protocol (Predictive)

Step 1: Synthesis of Diethyl (3-phenylpropyl)malonate

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate dropwise at 0 °C.

-

Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Add 1-bromo-3-phenylpropane to the reaction mixture and allow it to warm to room temperature.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude diethyl (3-phenylpropyl)malonate, which can be purified by vacuum distillation.

Step 2: Aldol Condensation to Introduce the 1-Hydroxyethyl Group

-

Prepare a solution of lithium diisopropylamide (LDA) in a flame-dried flask under an inert atmosphere by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Add a solution of diethyl (3-phenylpropyl)malonate in THF dropwise to the LDA solution at -78 °C and stir for 1 hour to generate the lithium enolate.

-

Introduce freshly distilled acetaldehyde to the enolate solution at -78 °C and continue stirring for 2-3 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The resulting crude diethyl 2-(1-hydroxyethyl)-2-(3-phenylpropyl)malonate can be purified by column chromatography on silica gel.

Step 3: Hydrolysis and Decarboxylation

-

Dissolve the purified malonic ester derivative in a mixture of ethanol and aqueous potassium hydroxide.

-

Reflux the solution for 8-12 hours to effect saponification of the ester groups.

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2, which will induce decarboxylation.

-

Extract the final product, 2-(1-hydroxyethyl)-5-phenylpentanoic acid, with a suitable organic solvent such as ethyl acetate.

-

Wash the organic extract with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The final product can be further purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Caption: Proposed synthetic workflow for 2-(1-Hydroxyethyl)-5-phenylpentanoic acid.

Proposed Characterization and Data

The structural elucidation of the synthesized 2-(1-hydroxyethyl)-5-phenylpentanoic acid would rely on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Multiplets in the aromatic region (δ 7.1-7.3 ppm) corresponding to the phenyl group. - A multiplet around δ 4.0 ppm for the methine proton of the 1-hydroxyethyl group. - A doublet around δ 1.2 ppm for the methyl protons of the 1-hydroxyethyl group. - Multiplets corresponding to the methylene protons of the pentanoic acid chain. - A broad singlet for the carboxylic acid proton (δ > 10 ppm). - A signal for the hydroxyl proton. |

| ¹³C NMR | - Peaks in the aromatic region (δ 125-142 ppm). - A peak for the carboxylic carbon (δ > 170 ppm). - A peak for the carbon bearing the hydroxyl group (δ ~70 ppm). - Peaks for the aliphatic carbons of the pentanoic chain and the methyl group. |

| FT-IR | - A broad absorption band in the region of 3400-2400 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. - A strong absorption around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid. - An absorption band around 3500-3200 cm⁻¹ for the O-H stretching of the alcohol. - C-H stretching absorptions for aromatic and aliphatic groups. |

| Mass Spec. | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of C₁₃H₁₈O₃ (222.28 g/mol ). - Characteristic fragmentation patterns, such as the loss of water, CO₂, and cleavage of the pentanoic acid chain. |

Potential Applications in Drug Development

The structural features of 2-(1-hydroxyethyl)-5-phenylpentanoic acid suggest several avenues for its application in drug discovery.

-

Anti-inflammatory Drugs: The phenylalkanoic acid motif is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of the hydroxyethyl group could modulate the activity and selectivity towards cyclooxygenase (COX) enzymes.

-

Metabolic Disorders: Carboxylic acid-containing compounds are known to interact with various enzymes and receptors involved in metabolic pathways. This molecule could be a starting point for the development of agents for conditions such as dyslipidemia or type 2 diabetes.

-

Neurological Disorders: The ability of the molecule to potentially cross the blood-brain barrier (due to its lipophilic character) could be explored for applications in neurological disorders, where it might interact with central nervous system targets.

-

Chiral Building Block: The presence of a chiral center at the carbon bearing the hydroxyl group makes this molecule a valuable synthon for the stereoselective synthesis of more complex and potent drug candidates. The individual enantiomers could be separated and evaluated for differential biological activity.

Conclusion and Future Directions

While 2-(1-hydroxyethyl)-5-phenylpentanoic acid remains a hypothetical compound without a registered CAS number or direct literature precedent, its structure holds significant promise for medicinal chemistry research. The proposed synthetic route provides a viable pathway for its preparation, and the predicted spectroscopic data offers a guide for its characterization. Future research should focus on the successful synthesis and isolation of this molecule, followed by a thorough in vitro and in vivo evaluation of its biological activities. The exploration of its stereochemistry and the synthesis of derivatives will be crucial steps in unlocking its full therapeutic potential. This technical guide serves as a foundational blueprint for researchers embarking on the investigation of this intriguing chemical entity.

References

Due to the novel nature of the specific topic compound, direct references are not available. The synthetic methodologies and analytical principles described are based on well-established and fundamental concepts in organic chemistry and medicinal chemistry, as found in standard textbooks and review articles in these fields.

- Organic Chemistry Textbooks: For foundational principles of reactions like malonic ester synthesis and aldol condensations. (e.g., "Organic Chemistry" by Clayden, Greeves, and Warren).

- Medicinal Chemistry Literature: For understanding the role of different functional groups in drug action and ADME properties. (e.g., "An Introduction to Medicinal Chemistry" by Graham L.

- Scientific Databases: For information on analogous structures and their reported biological activities (e.g., PubChem, SciFinder, Reaxys).

A Technical Guide to the Systematic Nomenclature of 2-(1-Hydroxyethyl)-5-phenylpentanoic acid

Introduction

In the fields of chemical research and drug development, unambiguous communication is paramount. The structural complexity of novel chemical entities necessitates a universal, rule-based language for identification. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic nomenclature, ensuring that a chemical name corresponds to a single, unique molecular structure. This guide offers an in-depth analysis of the IUPAC naming protocol as applied to the chiral molecule 2-(1-Hydroxyethyl)-5-phenylpentanoic acid, a compound featuring multiple functional groups, a complex substituent, and two stereocenters. For professionals in drug discovery and organic synthesis, a mastery of these principles is not merely academic but a foundational requirement for database searching, patent filing, and regulatory submission.

Structural Deconstruction and Analysis

Before assigning a systematic name, the molecule must be dissected into its constituent parts: the principal functional group, the parent hydrocarbon chain, and all appended substituents. This initial analysis dictates the entire naming strategy.

The structure is comprised of:

-

A carboxylic acid functional group (-COOH).

-

A five-carbon main chain (pentanoic acid ).

-

A phenyl substituent (-C₆H₅).

-

A complex hydroxyethyl substituent (-CH(OH)CH₃).

-

Two chiral centers , leading to stereoisomerism.

The logical relationship for dissecting the molecule for nomenclature is illustrated below.

Caption: Logical workflow for deconstructing a molecule for IUPAC naming.

Systematic Name Derivation: A Step-by-Step Protocol

The derivation of the final IUPAC name is a sequential process. Each step builds upon the last, following a strict set of priorities and rules.

Protocol Step 1: Identification of the Principal Functional Group and Parent Chain

The IUPAC system prioritizes functional groups to determine the suffix of the name.[1] In this molecule, the carboxylic acid group (-COOH) holds higher priority than the hydroxyl (-OH) group and the phenyl ring.[2][3]

-

Action: The presence of the carboxylic acid dictates the suffix "-oic acid".[4]

-

Causality: The principal functional group must be part of the main carbon chain. The longest continuous carbon chain containing the carboxyl carbon is selected as the parent chain.

-

Result: The longest chain has five carbons. Therefore, the base name is derived from pentane, becoming pentanoic acid .[2]

Protocol Step 2: Numbering the Parent Chain

The parent chain must be numbered to provide locants for all substituents.

-

Action: Numbering begins from the carbon of the principal functional group.[1]

-

Causality: By definition, the carboxyl carbon is always C1 in an acyclic carboxylic acid. This rule is fixed and removes ambiguity.[2]

-

Result: The carbons of the pentanoic acid chain are numbered 1 through 5, starting from the -COOH carbon.

The numbered structure is visualized below.

Caption: Numbering of the pentanoic acid parent chain.

Protocol Step 3: Identification and Naming of Substituents

With the parent chain defined and numbered, all attached groups are treated as substituents and named as prefixes.

-

Phenyl Group: Located at C5, this substituent is named 5-phenyl .

-

Complex Substituent: Located at C2 is a -(CH(OH)CH₃) group. This is a "branched" substituent and requires its own systematic naming process.[5][6]

-

Action: The chain of the substituent is numbered starting from its point of attachment to the parent chain.[6] Here, the chain is two carbons long (an ethyl group).

-

Causality: This local numbering allows for precise location of further functional groups within the complex substituent.

-

Result: A hydroxyl (-OH) group is on C1' of this ethyl substituent. It is therefore named (1-hydroxyethyl) . The parentheses are mandatory to isolate the complex substituent's name and avoid confusion with the main chain's numbering.[7]

-

Protocol Step 4: Stereochemical Assignment (The Cahn-Ingold-Prelog Protocol)

The molecule possesses two chiral centers (stereocenters): C2 of the parent chain and C1 of the hydroxyethyl substituent. The absolute configuration (R or S) of each must be assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[8][9]

-

Action: Assign priorities (1-4, with 1 being highest) to the four groups attached to each chiral center based on atomic number.[8]

-

Causality: This system provides an unambiguous method to describe the three-dimensional arrangement of atoms. The configuration is determined by orienting the lowest priority group (4) away from the viewer and observing the direction from priority 1 -> 2 -> 3. Clockwise is designated 'R' (from Latin rectus, right), and counter-clockwise is 'S' (from Latin sinister, left).[10]

-

Analysis of C2 (Parent Chain):

-

Attached groups: -COOH (C1), -H, -CH₂CH₂CH₂-Phenyl (C3), and -CH(OH)CH₃.

-

Priority assignment requires comparing atoms outward from the center. The precise R/S designation depends on the specific stereoisomer being described.

-

-

Analysis of C1' (Substituent):

-

Attached groups: -OH, -H, -CH₃, and the bond to C2 of the parent chain.

-

Again, the R/S designation depends on the specific stereoisomer.

-

For a complete IUPAC name, the stereochemical configuration for both centers must be specified, for example, (2R, 1'R), (2S, 1'S), etc.

Protocol Step 5: Assembly of the Final IUPAC Name

The complete name is constructed by combining the components in the correct order: stereodescriptors, followed by substituents listed alphabetically, and finally the parent name.[11]

-

Alphabetization: The substituents are (1-hydroxyethyl) and phenyl . For alphabetization, the 'h' in hydroxyethyl is compared to the 'p' in phenyl.[11] Thus, hydroxyethyl comes first.

-

Assembly:

-

Combine stereodescriptors at the front: (2R, 1'R)- or (2S, 3S)- etc.

-

Add the alphabetized substituents with their locants: 2-(1-hydroxyethyl)-5-phenyl

-

Append the parent name: pentanoic acid

-

Combining these elements gives the final, unambiguous name. Assuming one possible stereoisomer as an example: (2R)-2-[(1R)-1-Hydroxyethyl]-5-phenylpentanoic acid .

Data and Nomenclature Summary

The components of the IUPAC name are summarized below for clarity.

| Component | Analysis | IUPAC Rule | Resulting Name Fragment |

| Principal Group | Carboxylic Acid (-COOH) | Highest priority functional group dictates suffix.[1][2] | -oic acid |

| Parent Chain | 5-carbon chain including the -COOH carbon. | Longest chain containing the principal group.[11] | pentanoic acid |

| Numbering | C1 is the carboxyl carbon. | Principal group gets the lowest possible number.[1] | C1-C5 |

| Substituent 1 | Phenyl group at C5. | Standard substituent naming. | 5-phenyl |

| Substituent 2 | Branched, hydroxylated ethyl group at C2. | Systematic naming of complex substituents.[5][6] | 2-(1-hydroxyethyl) |

| Stereochemistry | Chiral centers at C2 and C1' of the substituent. | Cahn-Ingold-Prelog (CIP) priority rules.[8][9] | (2X, 1'Y)- (where X, Y are R or S) |

| Final Assembly | Prefixes alphabetized before the parent name. | Substituents are listed in alphabetical order.[11] | (Stereodescriptors)-2-(1-hydroxyethyl)-5-phenylpentanoic acid |

Conclusion

The systematic IUPAC name for the specified structure is 2-(1-Hydroxyethyl)-5-phenylpentanoic acid , with the stereochemistry at the two chiral centers explicitly stated as a prefix (e.g., (2R, 1'R), (2S, 1'S), (2R, 1'S), or (2S, 1'R)). This name is derived by a logical, hierarchical process that prioritizes the carboxylic acid function, systematically numbers the parent pentanoic acid chain, and names both simple (phenyl) and complex (1-hydroxyethyl) substituents. This detailed protocol underscores the power of systematic nomenclature to convey complex structural and stereochemical information with absolute precision, a critical requirement for research, development, and regulatory affairs in the chemical sciences.

References

-

How to name organic compounds using the IUPAC rules . (n.d.). University of Wisconsin-Platteville. Retrieved from [Link]

-

Nomenclature of Carboxylic Acids . (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

IUPAC Nomenclature of Carboxylic Acids . (2025, May 22). JoVE. Retrieved from [Link]

-

Naming Carboxylic Acids - IUPAC Nomenclature - Organic Chemistry . (2016, November 30). The Organic Chemistry Tutor. Retrieved from [Link]

-

R-5.7.1 Carboxylic acids . (n.d.). ACD/Labs. Retrieved from [Link]

-

Naming Complex Substituents in Organic Chemistry: Systematic vs. Common Nomenclature . (2025, January 5). The Organic Chemistry Tutor. Retrieved from [Link]

-

Absolute Configuration - R-S Sequence Rules . (2023, July 30). Chemistry LibreTexts. Retrieved from [Link]

-

Naming Complex Substituents . (n.d.). Chemistry Steps. Retrieved from [Link]

-

Ashenhurst, J. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules . Master Organic Chemistry. Retrieved from [Link]

-

How to Give Names to Complex Substituents in Organic Molecules . (2023, September 9). Organic Chemistry Tutor. Retrieved from [Link]

-

R and S . (n.d.). IUPAC. Retrieved from [Link]

-

Naming Complex Substituents . (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

Sources

- 1. Video: IUPAC Nomenclature of Carboxylic Acids [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Naming Complex Substituents - Chemistry Steps [chemistrysteps.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. R and S [iupac.qmul.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IUPAC Rules [chem.uiuc.edu]

An In-Silico Physicochemical and ADMET Profile of 2-(1-Hydroxyethyl)-5-phenylpentanoic Acid: A Technical Guide to Computational Prediction in Early-Stage Drug Discovery

Executive Summary